Lipophilicity Advantage vs. 5‑Chloroindoles
2‑Tert‑butyl‑5‑chloro‑1H‑indole exhibits substantially higher lipophilicity than 5‑chloroindole and 5‑chloro‑2‑methylindole, as measured by calculated LogP . This difference alters passive membrane permeability and organic‑solvent partitioning, which are critical for applications in medicinal chemistry and agrochemical research.
ΔLogP ≈ +1.3 vs. 5-chloroindole
| Evidence Dimension | logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.12 (calculated) |
| Comparator Or Baseline | 5‑chloroindole: LogP = 2.82; 5‑chloro‑2‑methylindole: LogP = 3.13‑3.39 |
| Quantified Difference | ΔLogP ≈ +1.3 vs. 5‑chloroindole; ΔLogP ≈ +0.7‑1.0 vs. 5‑chloro‑2‑methylindole |
| Conditions | Calculated logP values from database records; measurement conditions not reported. |
Why This Matters
A >1‑log‑unit increase in lipophilicity can alter membrane permeability by an order of magnitude, making 2‑tert‑butyl‑5‑chloro‑1H‑indole the preferred choice when higher logP is required without adding extra heteroatoms.
